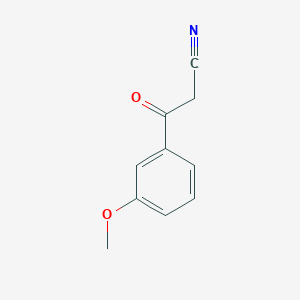

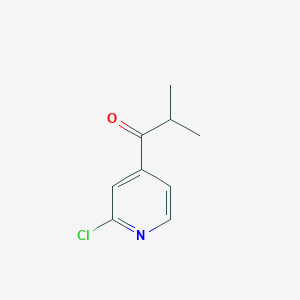

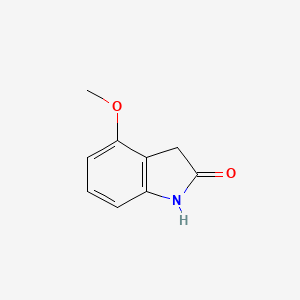

1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

説明

The compound is a derivative of methoxyphenol . Methoxyphenols are aromatic organic compounds with a methoxy group and a phenol group . They are used in various applications, including as intermediates in organic synthesis .

Synthesis Analysis

While specific synthesis methods for “1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” were not found, related compounds such as piperazine derivatives have been synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of a compound is typically determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, specific structural data for “1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” was not found.科学的研究の応用

1. Synthesis and Structure Determination

- Summary of Application: This compound was used in the synthesis of a new compound, 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .

- Methods of Application: The reaction involved equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .

- Results or Outcomes: The reaction yielded the desired product in 88% yield. The structure of the product was confirmed by NMR spectroscopy and single-crystal X-ray diffraction .

2. Antioxidant and Antimicrobial Activity

- Summary of Application: A compound with a similar structure, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, was synthesized and evaluated for its antioxidant and antimicrobial activities .

- Methods of Application: The compound was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . It was then reacted with salts of 1st row transition metals to obtain metal complexes .

- Results or Outcomes: The synthesized compounds were found to have significant antioxidant and antimicrobial activities. The metal complexes were more toxic against various strains of bacteria and fungi compared to the ligand . Molecular docking results supported the experimental results of the antioxidant activities of the compounds .

3. Asymmetric Oxidation

- Summary of Application: The compound 1-(4-methoxyphenyl) ethanol, which has a similar structure, was used in an experiment to improve asymmetric oxidation with Acetobacter sp. CCTCC M209061 cells .

- Methods of Application: The experiment involved adding a deep eutectic solvent to a two-phase system. The reaction was performed in a [C4MIM][PF6]/buffer biphasic system .

- Results or Outcomes: The reaction efficiency was significantly improved by adding the deep eutectic solvent [ChCl][Gly] to the reaction system. The optimal substrate concentration and the initial reaction rate were significantly increased, and the reaction time was shortened .

4. Biocatalytic Production

- Summary of Application: A compound with a similar structure, 1-(4-methoxyphenyl) ethanol, was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .

- Methods of Application: The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .

- Results or Outcomes: The compound was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei at the optimized conditions .

5. Ultraviolet Filters for Cosmetic Applications

- Summary of Application: A compound with a similar structure, Avobenzone (also known as butyl methoxydibenzoylmethane or chemically as 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione), is a highly effective UVA filter. It is recognized as one of the most prominent UVA filters due to its ability to absorb a wide range of UVA rays, especially the UVA I spectrum .

- Methods of Application: Avobenzone is used as an active ingredient in sunscreen products. It is added to the formulation of these products to provide protection against UVA rays .

- Results or Outcomes: The use of Avobenzone in sunscreens helps reduce the risk of skin disorders such as sunburn, skin aging, and cancer by absorbing, reflecting, and scattering ultraviolet (UV) radiation .

6. Inhibition of Linoleate Oxygenase Activity

- Summary of Application: Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles were studied for their potential to inhibit the linoleate oxygenase activity of ALOX15 .

- Methods of Application: The compounds were tested in vitro for their ability to inhibit the enzyme ALOX15. The enzyme is involved in lipid peroxidation and plays a role in various cancer and inflammation models .

特性

IUPAC Name |

1-(4-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-8-12(9-16)11(2)15(10)13-4-6-14(17-3)7-5-13/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTDNVFPUFIPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346810 | |

| Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

CAS RN |

347331-30-0 | |

| Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。